4-(Trifluoromethoxy)aniline-15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

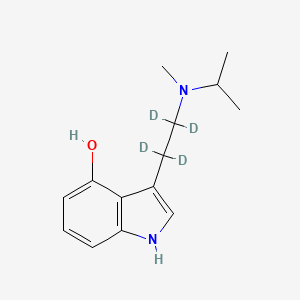

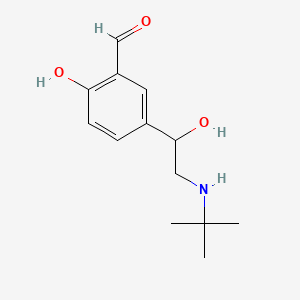

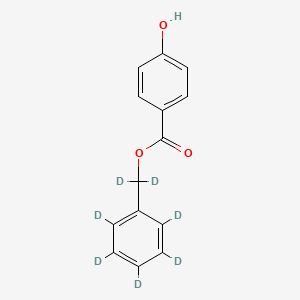

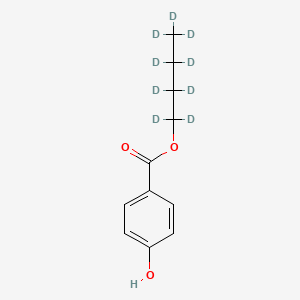

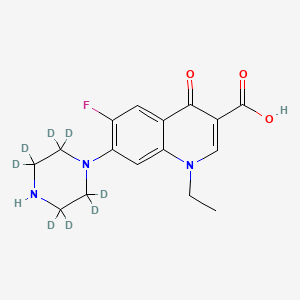

4-(Trifluoromethoxy)aniline-15N is the labelled analogue of 4-(Trifluoromethoxy)aniline . It is an intermediate in the production of Riluzole . It has a molecular formula of C7H6F315NO and a molecular weight of 178.12 .

Synthesis Analysis

4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . It was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates .Molecular Structure Analysis

The molecular formula of this compound is C7H6F315NO . Its average mass is 178.117 Da and its monoisotopic mass is 178.037186 Da .Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.32 g/mL at 20 °C (lit.) . The boiling point is 73-75 °C/10 mmHg (lit.) .科学的研究の応用

Conformational Analysis

One study focuses on the conformational analysis of a complex containing 4-(trifluoromethoxy)aniline, highlighting the unique spatial arrangement between the trifluoromethoxy group and the arene ring. This analysis provides insights into the electronic and steric effects of substituents on molecular geometry, which is crucial for the design of organometallic compounds (Rose-munch et al., 1994).

Agrochemical Synthesis

Another study describes an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important intermediate in agrochemical production. The optimized conditions lead to high yield and purity, demonstrating the compound's relevance in the synthesis of agricultural chemicals (Ding Zhi-yuan, 2011).

Pharmaceutical and Biological Research

Research on the synthesis of ortho-trifluoromethoxylated aniline derivatives outlines a protocol that facilitates the production of compounds with potential pharmacological and biological properties. This highlights the role of 4-(Trifluoromethoxy)aniline-15N in the development of new pharmaceuticals and agrochemicals (Pengju Feng & Ming‐Yu Ngai, 2016).

Liquid Crystals

A study on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups discusses the synthesis of compounds exhibiting stable smectic phases. These findings are vital for the development of liquid crystalline materials with potential applications in displays and photonic devices (S. Miyajima et al., 1995).

Organic Synthesis and Functionalization

The metalation of trifluoromethoxy-substituted anilines is explored in another study, showing how this process can be a key step for structural elaboration. This research underlines the importance of this compound in organic synthesis, offering pathways to functionalize anilines for diverse applications (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

作用機序

While the specific mechanism of action for 4-(Trifluoromethoxy)aniline-15N is not mentioned, a related compound, 4-Trifluoro Methoxy Proguanil, has been studied. It was found that the anti-cancer abilities of certain derivatives of this compound were significantly better than that of proguanil in five human cancer cell lines . Pharmacologically, one of the derivatives activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway .

Safety and Hazards

特性

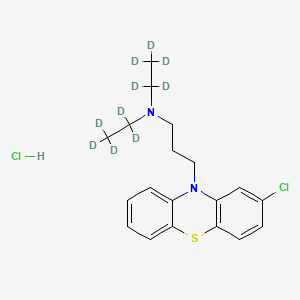

| { "Design of the Synthesis Pathway": "The synthesis of 4-(Trifluoromethoxy)aniline-15N can be achieved by introducing a 15N isotope into the aniline molecule. This can be done by using a 15N-labeled starting material in the synthesis pathway. The introduction of the trifluoromethoxy group can be achieved by using a suitable reagent in the final step of the synthesis.", "Starting Materials": ["Aniline-15N", "Trifluoromethoxy benzene", "Sodium hydride", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Hydrogen peroxide", "Sodium carbonate"], "Reaction": ["Step 1: Nitration of Trifluoromethoxy benzene using Nitric acid and Sulphuric acid.", "Step 2: Reduction of the nitro group using Sodium hydride and Diethyl ether to obtain 4-Trifluoromethoxyaniline.", "Step 3: Diazotization of 4-Trifluoromethoxyaniline using Sodium nitrite and Hydrochloric acid to obtain the diazonium salt.", "Step 4: Reduction of the diazonium salt using Hydrogen peroxide and Sodium hydroxide to obtain 4-(Trifluoromethoxy)aniline.", "Step 5: Introduction of 15N isotope by treating 4-(Trifluoromethoxy)aniline with Sodium carbonate and 15N-labeled Nitrogen gas in Chloroform." ] } | |

CAS番号 |

1246815-55-3 |

分子式 |

C7H6F3NO |

分子量 |

178.119 |

IUPAC名 |

4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |

InChIキー |

XUJFOSLZQITUOI-KHWBWMQUSA-N |

SMILES |

C1=CC(=CC=C1N)OC(F)(F)F |

同義語 |

4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。